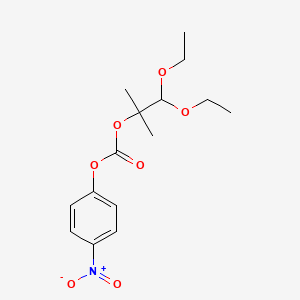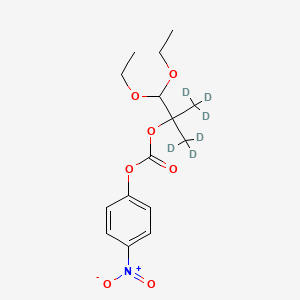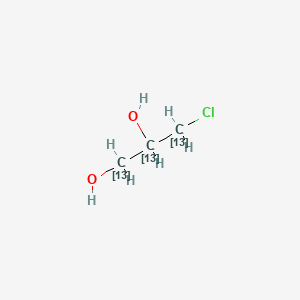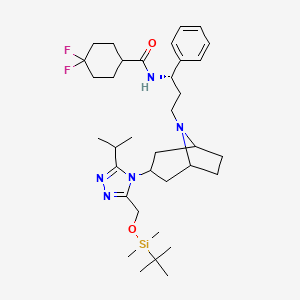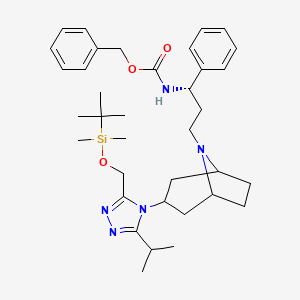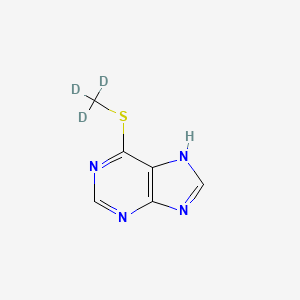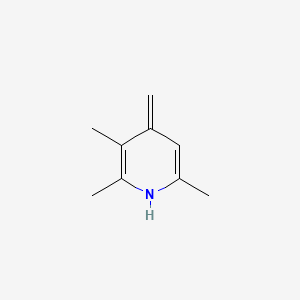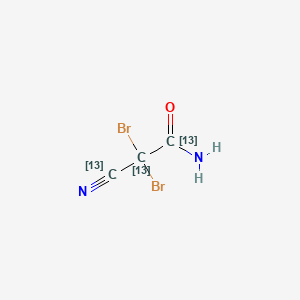
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a cyclic phosphate ester that has been synthesized using a variety of methods. In
Mécanisme D'action
The mechanism of action of dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) is not fully understood. However, it is believed that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. The compound has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with various drugs. However, more research is needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) in lab experiments is its ability to form stable complexes with various drugs, which could potentially enhance drug delivery. However, one limitation is that the compound is relatively expensive and difficult to synthesize.
Orientations Futures
There are several future directions for research on dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate). One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the compound's potential as a drug delivery system for various diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of the compound, as well as its mechanism of action.
Méthodes De Synthèse
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) has been synthesized using various methods, including the reaction of cyclohexane-1,2,3,4,5,6-hexaol with benzyl chlorophosphate in the presence of a base such as triethylamine. Another method involves the reaction of cyclohexane-1,2,3,4,5,6-hexaol with phosphoryl chloride in the presence of a base. The resulting product is then treated with benzyl alcohol to form dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate).
Applications De Recherche Scientifique
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) has been studied for its potential applications in various fields, including biomedical research and material science. In biomedical research, the compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Propriétés
IUPAC Name |
dibenzyl [2,3,4,5,6-pentakis[bis(phenylmethoxy)phosphoryloxy]cyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H90O24P6/c91-115(97-61-73-37-13-1-14-38-73,98-62-74-39-15-2-16-40-74)109-85-86(110-116(92,99-63-75-41-17-3-18-42-75)100-64-76-43-19-4-20-44-76)88(112-118(94,103-67-79-49-25-7-26-50-79)104-68-80-51-27-8-28-52-80)90(114-120(96,107-71-83-57-33-11-34-58-83)108-72-84-59-35-12-36-60-84)89(113-119(95,105-69-81-53-29-9-30-54-81)106-70-82-55-31-10-32-56-82)87(85)111-117(93,101-65-77-45-21-5-22-46-77)102-66-78-47-23-6-24-48-78/h1-60,85-90H,61-72H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJDWRQSNJIBAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3C(C(C(C(C3OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)OP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7)OP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H90O24P6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732954 |
Source


|
| Record name | Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1741.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] | |
CAS RN |
1287268-40-9 |
Source


|
| Record name | Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



